molecular formula C9H9NS B1597444 2-[(4-Methylphenyl)thio]acetonitrile CAS No. 21681-88-9

2-[(4-Methylphenyl)thio]acetonitrile

Cat. No. B1597444
CAS RN: 21681-88-9
M. Wt: 163.24 g/mol
InChI Key: IDNIFCMGOQTKGB-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)thio]acetonitrile, also known as 4-Methylthiobenzyl cyanide, is a chemical compound with the molecular formula C10H9NS. It is a colorless to light yellow liquid with a characteristic odor. This compound is of interest to researchers due to its potential applications in various scientific fields, including organic synthesis, medicinal chemistry, and material science.

Scientific Research Applications

Environmental Impact and Toxicity Studies

Research on chemicals like 2,4-Dichlorophenoxyacetic acid (2,4-D) highlights the environmental fate, toxicological effects, and potential risks associated with the use of certain herbicides. Studies such as the one by Islam et al. (2017) focus on the widespread distribution of 2,4-D in the environment, examining its lethal effects on non-target organisms and suggesting the need for local mitigation strategies to prevent environmental contamination (Islam et al., 2017).

Pharmacokinetics and Metabolism

Research into compounds like paracetamol (acetaminophen) explores metabolism, pharmacokinetics, and genetic differences in drug processing. Zhao and Pickering (2011) review how paracetamol is metabolized through various pathways and discuss the genetic differences that may affect individuals' susceptibility to toxicity and therapeutic efficacy (Zhao & Pickering, 2011).

Advanced Drug Delivery Systems

The development of chemosensors based on specific chemical scaffolds, like 4-Methyl-2,6-diformylphenol, for detecting various analytes, showcases innovative applications in drug delivery and diagnostic assays. Roy (2021) discusses the high selectivity and sensitivity of these chemosensors for detecting metal ions, anions, and neutral molecules, underscoring the potential for creating more targeted and efficient therapeutic agents (Roy, 2021).

Proteostasis and Therapeutic Effects

Studies on compounds like 4-Phenylbutyric acid (4-PBA) examine its role as a chemical chaperone in maintaining proteostasis, highlighting the compound's potential therapeutic effects in treating diseases associated with protein misfolding and aggregation. Kolb et al. (2015) discuss 4-PBA's clinical applications and its mechanism of action in alleviating endoplasmic reticulum stress and restoring cellular proteostasis (Kolb et al., 2015).

properties

IUPAC Name

2-(4-methylphenyl)sulfanylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNIFCMGOQTKGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384107
Record name 2-[(4-Methylphenyl)thio]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methylphenyl)thio]acetonitrile

CAS RN

21681-88-9
Record name 2-[(4-Methylphenyl)thio]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The compound 4-methylthiophenoxyacetonitrile was prepared by heating 4-methylthiophenol, chloroacetonitrile and anhydrous K2CO3 in DMSO, employing substantially the same procedure described in previous examples.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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